

physical and chemical properties of 2,6-Diethylphenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,6-Diethylphenyl isocyanate*

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An In-Depth Technical Guide to 2,6-Diethylphenyl Isocyanate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,6-Diethylphenyl Isocyanate** (CAS No. 20458-99-5). Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the core characteristics of this sterically hindered aromatic isocyanate. The guide covers its synthesis, purification, reactivity profile, safety and handling protocols, and potential applications. The content is structured to deliver not just data, but also field-proven insights into the causality behind its chemical behavior, grounded in authoritative references.

Introduction: The Significance of Steric Hindrance

2,6-Diethylphenyl isocyanate is a unique reagent in the family of aromatic isocyanates. Its defining feature is the presence of two ethyl groups positioned ortho to the isocyanate functional group (-N=C=O). This substitution pattern imparts significant steric hindrance around the highly reactive isocyanate moiety.

Unlike its less hindered counterparts (e.g., phenyl isocyanate or toluene diisocyanate), the reactivity of **2,6-diethylphenyl isocyanate** is deliberately attenuated. This modulation is not a flaw but a feature, allowing for greater control and selectivity in chemical reactions. In complex molecule synthesis, this steric shielding can prevent unwanted side reactions with other

nucleophilic sites. In polymer science, it can control the rate of urethane or urea bond formation, influencing polymer architecture and properties. This guide will explore the fundamental properties that arise from this unique structure.

Physicochemical and Spectroscopic Properties

The fundamental properties of **2,6-diethylphenyl isocyanate** are summarized below. These data are essential for its correct handling, application, and characterization in a laboratory setting.

Physical and Chemical Identity

A summary of the key identifiers and physical properties is presented in Table 1. The compound is a colorless to pale yellow liquid under standard conditions and is sensitive to moisture, a characteristic feature of isocyanates.[\[1\]](#)[\[2\]](#)

Table 1: Core Physical and Chemical Properties

Property	Value	Source(s)
IUPAC Name	1,3-diethyl-2-isocyanatobenzene	[3]
CAS Number	20458-99-5	[2] [3]
Molecular Formula	C ₁₁ H ₁₃ NO	[3]
Molecular Weight	175.23 g/mol	[3]
Appearance	Clear, colorless to pale yellow liquid	[4]
Density	1.014 g/mL at 25 °C	[2]
Boiling Point	114-115 °C at 1 mmHg	[1] [2]
Refractive Index (n ²⁰ /D)	1.528	[2]
SMILES	CCC1=C(C(=CC=C1)CC)N=C =O	[3] [5]
InChIKey	AUSRFKVPUCCQCCN- UHFFFAOYSA-N	[3] [5]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of **2,6-diethylphenyl isocyanate**.

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak is highly characteristic and typically appears in a relatively uncongested region of the spectrum.

- Expected Absorption: A very strong band is expected between 2280-2240 cm⁻¹.[\[3\]](#) This peak serves as a definitive diagnostic for the presence of the isocyanate functional group and can be used to monitor the progress of reactions where the isocyanate is consumed.

While publicly accessible experimental NMR spectra for **2,6-diethylphenyl isocyanate** are not available, its structure allows for a confident prediction of the expected chemical shifts and

splitting patterns. These predictions are based on standard chemical shift tables and data from analogous compounds like 2,6-dimethylphenyl isocyanate.[6][7][8][9][10][11][12][13][14]

¹H NMR (Predicted, CDCl₃, 400 MHz):

- Aromatic Protons (3H): Expected in the range of δ 7.0-7.3 ppm. The proton at the 4-position (para to the NCO group) will appear as a triplet, and the two equivalent protons at the 3- and 5-positions will appear as a doublet.
- Methylene Protons (-CH₂-, 4H): Expected as a quartet around δ 2.6-2.8 ppm, coupled to the methyl protons.
- Methyl Protons (-CH₃, 6H): Expected as a triplet around δ 1.2-1.4 ppm, coupled to the methylene protons.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

- Isocyanate Carbon (-N=C=O): Expected around δ 125-135 ppm. The isocyanate carbon signal is often broad.[13]
- Aromatic Carbons (6C):
 - C-NCO (C2): $\sim\delta$ 130-135 ppm
 - C-CH₂CH₃ (C1, C6): $\sim\delta$ 140-145 ppm
 - Aromatic CH (C3, C4, C5): $\sim\delta$ 125-130 ppm
- Ethyl Carbons (4C):
 - -CH₂-: $\sim\delta$ 24-28 ppm
 - -CH₃: $\sim\delta$ 13-16 ppm

Mass spectrometry data from GC-MS analysis confirms the molecular weight of the compound.

- Molecular Ion (M⁺): m/z = 175[3]

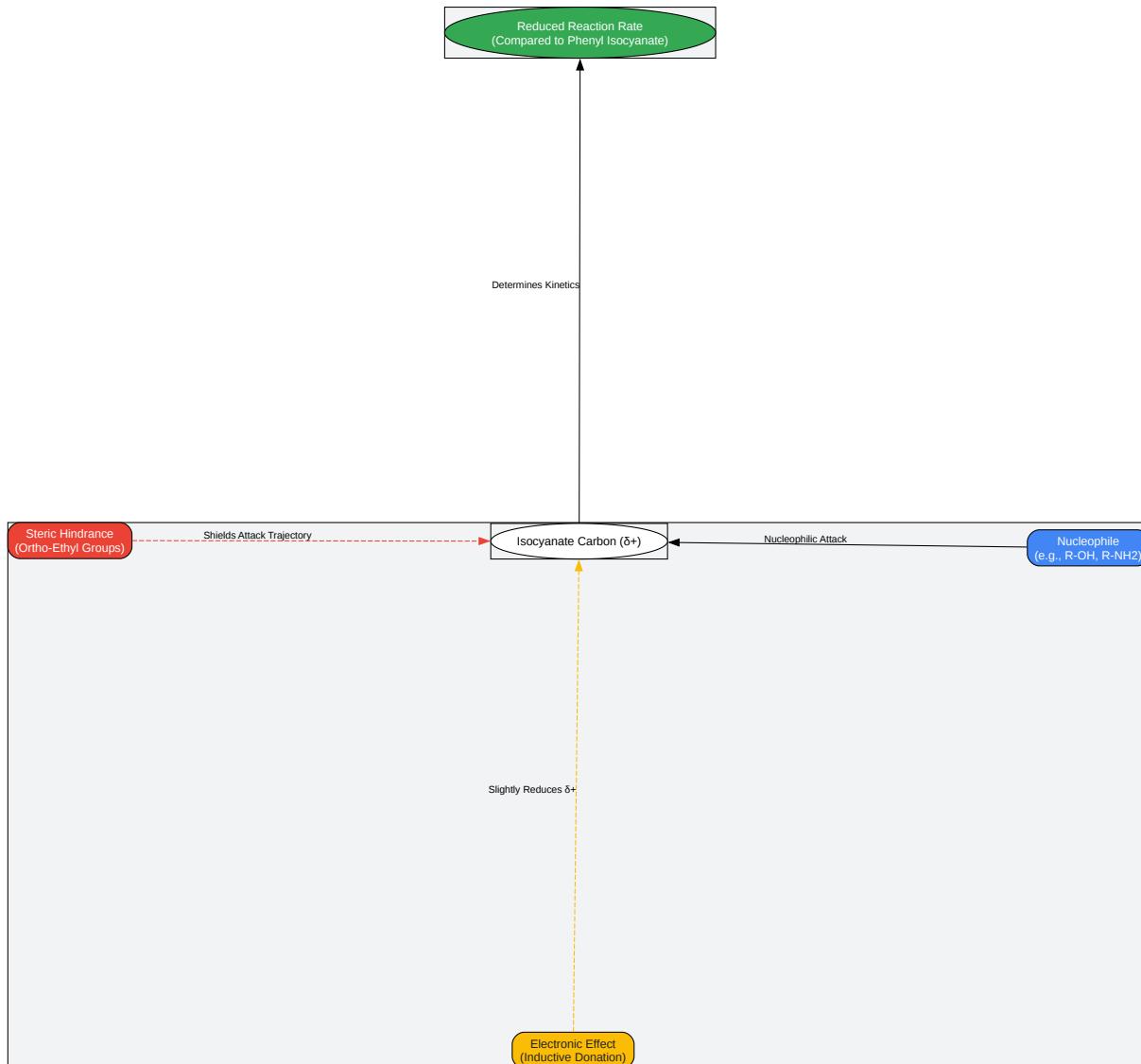
- Key Fragmentation Peaks: Major fragments are observed at $m/z = 160$ (loss of $-\text{CH}_3$) and $m/z = 146$ (loss of $-\text{C}_2\text{H}_5$).^[3]

Chemical Reactivity and Mechanistic Insights

The chemistry of **2,6-diethylphenyl isocyanate** is dominated by the electrophilic nature of the central carbon atom in the $\text{N}=\text{C}=\text{O}$ group. However, this inherent reactivity is significantly modulated by the flanking ethyl groups.

The Role of Steric Hindrance

The ortho-diethyl substituents create a sterically crowded environment around the isocyanate functional group. This has a profound impact on reaction kinetics.



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Caption: Logical flow of factors moderating the reactivity of **2,6-diethylphenyl isocyanate**.

- Mechanism of Action: An incoming nucleophile (such as an alcohol or amine) must approach the electrophilic carbon. The bulky ethyl groups physically obstruct this approach, increasing the activation energy of the transition state and thus slowing the reaction rate.[1]
- Consequence: Reactions that are extremely rapid with unhindered isocyanates become slower and more controllable. This allows for improved selectivity in molecules with multiple potential reaction sites.

Reactions with Nucleophiles

2,6-Diethylphenyl isocyanate undergoes the classic reactions of isocyanates, though at a reduced rate.

- Reaction with Alcohols: Forms N-(2,6-diethylphenyl)carbamates (urethanes). This reaction is often catalyzed by tertiary amines or organometallic compounds. The steric bulk slows the reaction, which can be advantageous for preventing side reactions in polyol mixtures.
- Reaction with Amines: Reacts readily with primary and secondary amines to form N,N'-disubstituted ureas. This reaction is typically faster than the reaction with alcohols.[1]
- Reaction with Water (Moisture Sensitivity): Reacts with water to form an unstable carbamic acid, which quickly decarboxylates to yield 2,6-diethylaniline. The newly formed aniline can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This is a common degradation pathway and underscores the need for anhydrous handling conditions.

Synthesis and Purification Protocols

The synthesis of **2,6-diethylphenyl isocyanate** is most commonly achieved from its corresponding aniline precursor. The following protocols are representative of established laboratory methods for preparing and purifying sterically hindered aryl isocyanates.

Protocol 1: Synthesis from 2,6-Diethylaniline (Phosgene-Free)

This protocol utilizes bis(trichloromethyl) carbonate, commonly known as "triphosgene," a safer solid reagent that serves as a phosgene equivalent.[15][16]

CAUTION: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Triphosgene, and the phosgene it generates in situ, are highly toxic.

Materials:

- 2,6-Diethylaniline (1.0 eq)
- Bis(trichloromethyl) carbonate (Triphosgene, 0.35 eq)
- Triethylamine (or another non-nucleophilic base, ~2.5 eq)
- Anhydrous toluene (solvent)
- Nitrogen or Argon gas for inert atmosphere

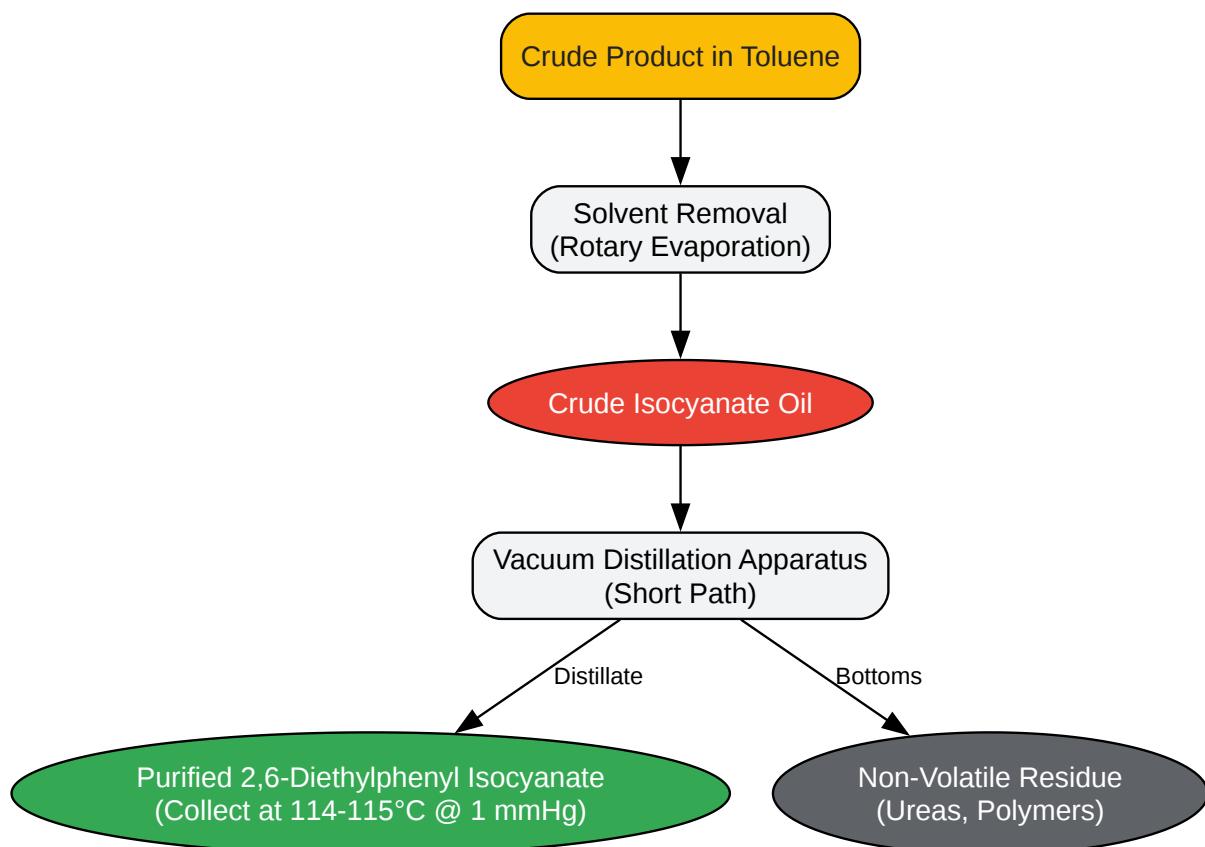
Procedure:

- Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.
- In the flask, dissolve triphosgene (0.35 eq) in anhydrous toluene under an inert atmosphere.
- In the dropping funnel, prepare a solution of 2,6-diethylaniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous toluene.
- Slowly add the aniline/base solution from the dropping funnel to the stirred triphosgene solution at room temperature over 1-2 hours. The reaction is exothermic.
- After the addition is complete, slowly heat the reaction mixture to reflux (~110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the N=C=O stretch of the isocyanate).
- Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

- Filter the mixture under inert atmosphere to remove the salt precipitate. Wash the precipitate with a small amount of anhydrous toluene.
- Combine the filtrate and washings. The resulting solution contains the crude **2,6-diethylphenyl isocyanate**.

Protocol 2: Purification by Vacuum Distillation

Isocyanates are thermally sensitive, so purification must be performed under reduced pressure to avoid decomposition and polymerization.



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Caption: Workflow for the purification of **2,6-diethylphenyl isocyanate**.

Procedure:

- Carefully remove the solvent (toluene) from the crude product solution using a rotary evaporator. Do not heat the bath above 40-50 °C.
- Transfer the resulting crude oil to a short-path distillation apparatus. The use of a short-path apparatus minimizes the residence time at high temperatures.
- Slowly apply vacuum. The target pressure is ~1 mmHg.
- Gently heat the distillation flask using an oil bath.
- Collect the fraction boiling at 114-115 °C at 1 mmHg.[\[2\]](#)
- The purified product should be a clear, colorless liquid.
- Store the purified isocyanate in an amber glass bottle under a nitrogen or argon atmosphere, sealed with a septum or a cap with a PTFE liner, and refrigerate.

Applications in Research and Development

While specific large-scale industrial applications for **2,6-diethylphenyl isocyanate** are not widely documented, its unique structural properties make it a valuable tool for specialized applications in organic synthesis and material science.

- Protecting Group Chemistry: The 2,6-diethylphenylcarbamoyl group can be introduced by reacting the isocyanate with a sensitive alcohol or amine. The steric bulk of the group can protect that specific site during subsequent synthetic steps.
- Controlling Polymerization: In polyurethane or polyurea synthesis, monofunctional isocyanates act as chain stoppers, controlling the molecular weight of the polymer. Using a sterically hindered isocyanate like this one can precisely terminate polymer chains at a controlled rate.
- Synthesis of Biologically Active Molecules: The formation of urea and carbamate linkages is fundamental in medicinal chemistry. This reagent allows for the introduction of a bulky, lipophilic 2,6-diethylphenyl group onto a lead compound, which can be used to probe steric pockets in enzyme active sites or to modify the pharmacokinetic properties of a drug candidate.[\[1\]](#)

Safety, Handling, and Storage

2,6-Diethylphenyl isocyanate is a hazardous chemical and must be handled with appropriate precautions.

Table 2: Summary of GHS Hazard Information

Hazard Class	Statement
Acute Toxicity, Oral	Toxic if swallowed
Acute Toxicity, Inhalation	Fatal if inhaled
Skin Corrosion/Irritation	Causes skin irritation
Eye Damage/Irritation	Causes serious eye irritation
Respiratory Sensitization	May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity	May cause respiratory irritation

Source: Thermo Fisher Scientific Safety Data Sheet[4]

Handling:

- Always handle in a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), a chemical-resistant lab coat, and splash-proof safety goggles.
- Avoid inhalation of vapors at all costs. An air-purifying respirator with an organic vapor cartridge may be required for certain operations.
- Use only in a well-ventilated area.
- Keep away from moisture, amines, alcohols, and strong bases.

Storage:

- Store in a cool, dry, well-ventilated area away from incompatible substances.
- Keep the container tightly sealed under an inert atmosphere (nitrogen or argon).
- Refrigeration (2-8 °C) is recommended for long-term storage.

Disposal:

- Do not dispose of by pouring down the drain.
- Small spills can be neutralized by covering with an absorbent material (e.g., vermiculite) and then slowly treating with a decontaminating solution (e.g., 5% aqueous ammonia).
- Dispose of waste material and contaminated absorbents in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [physical and chemical properties of 2,6-Diethylphenyl isocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587951#physical-and-chemical-properties-of-2-6-diethylphenyl-isocyanate>]

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